Rifamycin B diisobutylamide

Description

Properties

CAS No. |

16784-05-7 |

|---|---|

Molecular Formula |

C47H66N2O13 |

Molecular Weight |

867 g/mol |

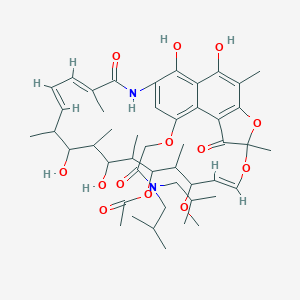

IUPAC Name |

[(9E,19E,21E)-27-[2-[bis(2-methylpropyl)amino]-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |

InChI |

InChI=1S/C47H66N2O13/c1-23(2)20-49(21-24(3)4)35(51)22-59-34-19-32-42(55)37-36(34)38-44(30(10)41(37)54)62-47(12,45(38)56)60-18-17-33(58-13)27(7)43(61-31(11)50)29(9)40(53)28(8)39(52)25(5)15-14-16-26(6)46(57)48-32/h14-19,23-25,27-29,33,39-40,43,52-55H,20-22H2,1-13H3,(H,48,57)/b15-14+,18-17+,26-16+ |

InChI Key |

MKESTUWPTLCKOK-LPXJNVAJSA-N |

SMILES |

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(CC(C)C)CC(C)C)C |

Isomeric SMILES |

CC1/C=C/C=C(/C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(CC(C)C)CC(C)C)\C |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(CC(C)C)CC(C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous Compounds

*SSF: Solid-state fermentation

Key Observations:

- Lipophilicity : The diisobutylamide group likely increases membrane penetration compared to hydrophilic rifamycins like B and SV, analogous to how esterified derivatives of other antibiotics improve tissue distribution .

- Stability : Rifamycin SV is stable under acidic conditions, whereas rifamycin B is pH-sensitive . The diisobutylamide’s branched alkyl chains may sterically shield reactive sites, enhancing stability compared to rifamycin S, which degrades readily .

- Bioactivation : Rifamycin S requires reduction to SV for activity, whereas the diisobutylamide derivative may act directly, bypassing metabolic activation steps .

Industrial and Regulatory Aspects

- Scalability: Rifamycin B production via SSF is cost-effective but requires precise nutrient optimization .

Preparation Methods

Strain Selection and Genetic Modification

The mutant strain Streptomyces mediterranei M18 (ATCC 21789) is central to high-yield rifamycin B production. This strain was developed through N-methyl-N'-nitro-N-nitrosoguanidine mutagenesis of the parent strain S. mediterranei ATCC 13685, resulting in a 10-fold increase in rifamycin B yield (580 μg/ml) compared to the wild type (344 μg/ml) under identical conditions. The mutation eliminates the dependency on sodium diethyl barbiturate, a critical inducer in earlier fermentation protocols.

Fermentation Media and Conditions

Industrial-scale fermentation employs two media formulations:

Table 1: Composition of Fermentation Media for Rifamycin B Production

| Component | RFB 744 (Synthetic Medium) | RFB 2244 (Complex Medium) |

|---|---|---|

| Glucose | 20 g/L | 20 g/L |

| Propylene glycol | – | 10 g/L |

| Calcium carbonate | – | 5 g/L |

| Ammonium sulfate | 5 g/L | – |

| Sodium diethyl barbiturate | 1.5 g/L | 1.5 g/L |

Fermentation occurs in 500 mL Erlenmeyer flasks containing 50 mL medium, agitated at 28°C for 144 hours on rotary shakers. The pH is maintained at 7.3 using NaOH, and silicone-based antifoam agents prevent excessive frothing.

Yield Optimization

Strain M18 achieves a rifamycin B titer of 580 μg/ml in RFB 744 medium without barbiturate, compared to 513 μg/ml in barbiturate-free RFB 2244. This contrasts sharply with the parent strain, which produces only 10 μg/ml in barbiturate-free media. The mutant’s robustness enables cost-effective production by eliminating inducer dependency.

Isolation and Purification of Rifamycin B

Post-fermentation, rifamycin B is extracted and purified using solvent partitioning and crystallization.

Primary Extraction

The fermentation broth is filtered to remove biomass, and the supernatant is acidified to pH 3.0 with phosphoric acid. Rifamycin B, being lipophilic, is extracted into chlorinated solvents such as dichloroethane or chloroform. This step achieves >90% recovery, as demonstrated in patent US3933801A.

Crystallization

The solvent phase is concentrated under vacuum and mixed with isopropanol or ethanol to precipitate rifamycin B. Cooling to 4°C yields crystalline product with 97–98% purity, verified via spectrophotometric assays.

Synthesis of Rifamycin B Diisobutylamide

The diisobutylamide derivative is synthesized through amidation of rifamycin B’s C1 carboxyl group.

Reaction Mechanism

Rifamycin B reacts with diisobutylamine in the presence of a coupling agent, typically dicyclohexylcarbodiimide (DCC), to form the amide bond. The reaction proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, which then reacts with the amine.

Reaction Scheme:

Optimized Reaction Conditions

Patent PT700399E outlines analogous amidation protocols for rifamycin derivatives:

-

Solvent: Ethyl acetate or dichloromethane

-

Temperature: 25–30°C

-

Molar Ratio: 1:1.2 (rifamycin B to diisobutylamine)

-

Catalyst: 1.5 equivalents DCC

The reaction is monitored via thin-layer chromatography (TLC) until completion (4–6 hours).

Purification

Post-reaction, the mixture is filtered to remove dicyclohexylurea byproducts. The solvent is evaporated, and the crude product is recrystallized from ethanol or methanol, yielding this compound with >95% purity.

Analytical Characterization

Table 2: Key Physicochemical Properties of this compound

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 823.98 g/mol | Mass Spectrometry |

| Melting Point | 162–165°C | Differential Scanning Calorimetry |

| Solubility | Insoluble in water; soluble in DMSO, chloroform | USP <911> |

| Purity | ≥95% | HPLC (C18 column, 254 nm) |

Industrial-Scale Production Challenges

Q & A

Q. What revisions are needed if initial literature searches yield insufficient data on this compound’s mechanism of action?

- Methodological Answer : Refine the question using PICO (Population: M. avium; Intervention: this compound; Comparison: Rifampicin; Outcome: MIC reduction). Expand search terms to include "ansamycin derivatives" or "transcriptional inhibition" and consult preprint repositories (e.g., bioRxiv) for unpublished data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.